(4Z)-4-[(4-aminoanilino)methylidene]-3-phenyl-1,2-oxazol-5-one
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Overview
Description
The compound with the identifier “(4Z)-4-[(4-aminoanilino)methylidene]-3-phenyl-1,2-oxazol-5-one” is a chemical substance that has garnered interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (4Z)-4-[(4-aminoanilino)methylidene]-3-phenyl-1,2-oxazol-5-one involves specific synthetic routes and reaction conditions. The exact methods and conditions can vary depending on the desired purity and yield of the compound. Generally, the synthesis involves the use of specific reagents and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet the demand for its applications. This involves optimizing the synthetic routes to ensure cost-effectiveness and efficiency. The industrial production methods may include continuous flow processes, batch reactions, and the use of advanced purification techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: (4Z)-4-[(4-aminoanilino)methylidene]-3-phenyl-1,2-oxazol-5-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications .
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products can include various derivatives and modified compounds that have enhanced or altered properties .
Scientific Research Applications
(4Z)-4-[(4-aminoanilino)methylidene]-3-phenyl-1,2-oxazol-5-one has a wide range of scientific research applications. In chemistry, it is used as a reagent and intermediate in the synthesis of other compounds. In biology, it is studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, this compound is investigated for its therapeutic potential and its role in drug development. In industry, it is utilized in the production of materials and chemicals with specific properties .
Mechanism of Action
The mechanism of action of (4Z)-4-[(4-aminoanilino)methylidene]-3-phenyl-1,2-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological responses, depending on the nature of the targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds: (4Z)-4-[(4-aminoanilino)methylidene]-3-phenyl-1,2-oxazol-5-one can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include those with similar structural features and chemical properties .
Uniqueness: The unique structural features of this compound contribute to its distinct reactivity and interactions with other molecules .
Properties
IUPAC Name |
(4Z)-4-[(4-aminoanilino)methylidene]-3-phenyl-1,2-oxazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c17-12-6-8-13(9-7-12)18-10-14-15(19-21-16(14)20)11-4-2-1-3-5-11/h1-10,18H,17H2/b14-10- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNWIMBHQSMFIS-UVTDQMKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=O)C2=CNC3=CC=C(C=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C\2=NOC(=O)/C2=C\NC3=CC=C(C=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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